N-(2-pyridinyl)hexanamide

Description

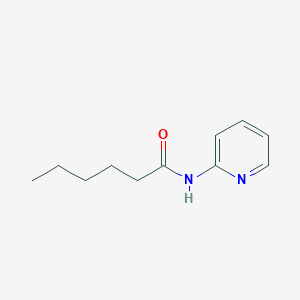

N-(2-pyridinyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone (C6 alkyl chain) linked to a 2-pyridinyl aromatic substituent. This compound has garnered attention in quorum sensing (QS) modulation research due to its antagonist activity against LuxR-type receptors, which regulate bacterial communication and virulence. Studies demonstrate that its activity is influenced by the pyridine ring’s electronic properties and the hexanamide chain length, which collectively affect binding affinity to target proteins .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-pyridin-2-ylhexanamide |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14) |

InChI Key |

ONXDNAANSGIYKR-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=CC=N1 |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2-nitrophenyl)hexanamide

- Substituent : 2-nitrophenyl (electron-withdrawing nitro group).

- Activity : Exhibits LuxR antagonist activity comparable to N-(2-pyridinyl)hexanamide (IC₅₀ ≈ 79 µM). The nitro group forms a hydrogen bond with Trp66 in LuxR, enhancing binding stability .

- Key Difference : Unlike pyridinyl derivatives, nitro-substituted analogs retain activity even with shorter chains (e.g., C4), suggesting nitro groups compensate for chain length limitations .

N-(1,3-benzodioxol-5-yl)hexanamide

- Substituent : 1,3-benzodioxole (polar heterocycle).

- Activity : Dual agonist/antagonist effects on CviR in Chromobacterium violaceum (EC₅₀ = 46.9 µM, IC₅₀ = 2.3 µM). The benzodioxole group enhances interactions with hydrophobic pockets in CviR, enabling dual modulation .

N-[2-(1H-indol-3-yl)ethyl]hexanamide

- Substituent : Indole-ethyl group.

- Activity : Potent antimalarial activity against Plasmodium falciparum via PfCDPK1 inhibition. Structural flexibility of the indole moiety may facilitate target engagement in parasitic enzymes .

N-(2-phenyl-1H-indol-3-yl)hexanamide

- Substituent : Phenyl-indol group.

- Activity: Reduces Pseudomonas aeruginosa QS by >50% (GFP production inhibition). The bulky indole scaffold likely interferes with PqsD enzyme function, critical for autoinducer synthesis .

Chain Length Dependence

Chain length effects vary by substituent:

- Pyridinyl/Nitrophenyl Series : For this compound, a C6 chain is essential (C4 analogs are inactive). In contrast, nitro-substituted analogs retain activity at C4, indicating nitro groups mitigate chain length dependency .

- Benzodioxole Series : Optimal activity in CviR modulation requires C6 chains, as shorter chains reduce hydrophobic interactions .

Quantitative Activity Comparison

| Compound | Substituent | Target System | Activity (IC₅₀/EC₅₀) | Key Role |

|---|---|---|---|---|

| This compound | 2-pyridinyl | LuxR (QS) | IC₅₀ = 79 µM | Antagonist |

| N-(2-nitrophenyl)hexanamide | 2-nitrophenyl | LuxR (QS) | IC₅₀ ≈ 79 µM | Antagonist |

| N-(1,3-benzodioxol-5-yl)hexanamide | 1,3-benzodioxole | CviR (QS) | EC₅₀ = 46.9 µM, IC₅₀ = 2.3 µM | Dual agonist/antagonist |

| N-[2-(1H-indol-3-yl)ethyl]hexanamide | Indole-ethyl | PfCDPK1 (Malaria) | Not reported | Antimalarial |

| N-(2-phenyl-1H-indol-3-yl)hexanamide | Phenyl-indol | P. aeruginosa QS | >50% GFP reduction | QS Inhibitor |

Mechanistic Insights

- Electron-Deficient Substituents (e.g., nitro, pyridinyl): Enhance hydrogen bonding with residues like Trp66 in LuxR, stabilizing antagonist conformations .

- Bulky Aromatic Groups (e.g., indole, benzodioxole): Improve target selectivity by occupying hydrophobic pockets in enzymes like PqsD or CviR .

- Chain Length Flexibility : C6 chains optimize van der Waals interactions in LuxR and CviR systems, while shorter chains require compensatory substituents (e.g., nitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.